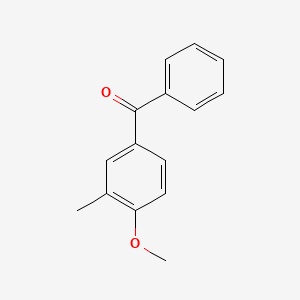

4-Methoxy-3-methylbenzophenone

Descripción

Position of 4-Methoxy-3-methylbenzophenone within Contemporary Benzophenone (B1666685) Chemistry

Benzophenones are a class of organic compounds characterized by a diarylketone core, with the simplest member being benzophenone itself ((C₆H₅)₂CO). wikipedia.org These compounds and their derivatives are significant in various fields, including organic synthesis, photochemistry, and materials science. wikipedia.orgrsc.org this compound, a derivative with methoxy (B1213986) and methyl groups attached to one of the phenyl rings, holds a specific position within this larger family.

The presence of these substituents—an electron-donating methoxy group and a weakly electron-donating methyl group—on the benzophenone framework significantly influences the molecule's electronic properties, reactivity, and physical characteristics. researchgate.netcdnsciencepub.com This makes it a valuable compound for studying the effects of substitution on the chemical behavior of aromatic ketones. ontosight.ai Researchers utilize such substituted benzophenones as model compounds to understand structure-activity relationships, which is crucial for designing new materials and molecules with desired properties. ontosight.aimdpi.com For instance, the substituents can alter the energy levels of the molecule's frontier orbitals, which in turn affects its photochemical and photophysical properties. cdnsciencepub.com

The structural arrangement of this compound, specifically its non-planar conformation where the two benzene (B151609) rings are not in the same plane, is a key feature. researchgate.net This dihedral angle between the phenyl rings influences how the molecules pack in a crystal lattice, affecting properties like melting point and solubility. researchgate.net

Fundamental Research Questions Pertaining to Aromatic Ketones with Methoxy and Methyl Substituents

The study of aromatic ketones with methoxy and methyl substituents, such as this compound, addresses several fundamental research questions in organic chemistry:

Influence of Substituents on Photochemistry: A primary area of investigation is how these substituents modulate the photophysical and photochemical properties of the benzophenone core. cdnsciencepub.comacs.org The methoxy group, being strongly electron-donating, can affect the nature and lifetime of the excited triplet state, a key intermediate in many photochemical reactions. cdnsciencepub.com Research has shown that such substitutions can influence the rates of photoreduction and other photochemical processes. acs.org

Reaction Mechanisms and Selectivity: The presence of these functional groups can direct the course of chemical reactions. For example, in electrophilic aromatic substitution reactions, the methoxy and methyl groups influence the position of incoming electrophiles. In reactions involving the carbonyl group, the electronic effects of the substituents can alter its reactivity. researchgate.net

Development of Novel Materials: Research into these types of substituted benzophenones is often driven by the search for new materials with specific applications. For example, benzophenone derivatives are explored as photoinitiators for polymerization reactions and as building blocks for advanced polymers and organic light-emitting diodes (OLEDs). wikipedia.orgmdpi.com The electronic properties conferred by the methoxy and methyl groups can be tailored for these applications. rsc.org

Historical and Current Trajectories in Substituted Benzophenone Research

The study of benzophenone and its derivatives has a long history, dating back to early reports in the 19th century. wikipedia.org Initially, research focused on the fundamental synthesis and reactions of these aromatic ketones. The development of synthetic methods like the Friedel-Crafts acylation was pivotal in accessing a wide range of substituted benzophenones. wikipedia.org

Historically, a significant area of research has been the photochemistry of benzophenone, particularly its use as a photosensitizer. This has led to its application in UV curing for inks and coatings. wikipedia.org The introduction of various substituents onto the benzophenone scaffold allowed for the fine-tuning of its UV absorption properties, leading to the development of derivatives used as UV filters in sunscreens and to protect materials from photodegradation. wikipedia.orgcymitquimica.com

Current research on substituted benzophenones is expanding into several exciting directions:

Advanced Materials: There is a strong focus on incorporating substituted benzophenones into advanced materials. This includes their use as monomers for high-performance polymers and as components in materials for organic electronics, such as OLEDs. wikipedia.orgmdpi.com The ability to tune the electronic and photophysical properties through substitution is key in this area. mdpi.com

Catalysis: Substituted benzophenones are being investigated for their role in catalysis. They can act as ligands for metal complexes or as organocatalysts themselves. The electronic and steric properties of the substituents can influence the activity and selectivity of the catalyst. researchgate.net

Medicinal Chemistry: The benzophenone scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is found in many natural products with diverse biological activities. rsc.orgnih.gov While much of this research has focused on hydroxylated benzophenones, there is growing interest in exploring the potential of other derivatives, including those with methoxy and methyl substitutions, for developing new therapeutic agents. nih.gov

Supramolecular Chemistry: The non-planar structure of benzophenones and their ability to engage in intermolecular interactions like π–π stacking make them interesting building blocks for supramolecular assemblies. researchgate.net Research in this area explores how substituents can be used to control the self-assembly of these molecules into well-defined nanostructures.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (4-Methoxy-3-methylphenyl)(phenyl)methanone | nist.gov |

| CAS Number | 53039-63-7 | bldpharm.combldpharm.comsimsonpharma.com |

| Molecular Formula | C₁₅H₁₄O₂ | researchgate.netsimsonpharma.com |

| Molecular Weight | 226.26 g/mol | researchgate.net |

| Appearance | Colorless solid | researchgate.net |

| Melting Point | 343 K (70 °C) | researchgate.net |

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Pbca | researchgate.net |

| Dihedral Angle | 59.8 (1)° between benzene rings | researchgate.net |

Structure

3D Structure

Propiedades

Número CAS |

30090-97-2 |

|---|---|

Fórmula molecular |

C15H14O2 |

Peso molecular |

226.27 g/mol |

Nombre IUPAC |

(4-methoxy-3-methylphenyl)-phenylmethanone |

InChI |

InChI=1S/C15H14O2/c1-11-10-13(8-9-14(11)17-2)15(16)12-6-4-3-5-7-12/h3-10H,1-2H3 |

Clave InChI |

XKQLZRYPUPMZHI-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)OC |

Origen del producto |

United States |

Synthetic Methodologies and Strategies for 4 Methoxy 3 Methylbenzophenone

Established Reaction Pathways for the Synthesis of Benzophenone (B1666685) Derivatives

The construction of the benzophenone framework is a cornerstone of organic synthesis, with several classical and contemporary methods being widely employed. These methods are adaptable for the synthesis of specifically substituted derivatives like 4-Methoxy-3-methylbenzophenone.

The Friedel-Crafts acylation is a fundamental and widely used electrophilic aromatic substitution reaction for the synthesis of aryl ketones, including benzophenone and its derivatives. wisc.eduvedantu.com The reaction typically involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). prepchem.comguidechem.com

For the synthesis of this compound, this pathway would involve the reaction of 2-methylanisole (B146520) with benzoyl chloride. The Lewis acid catalyst activates the benzoyl chloride, forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 2-methylanisole. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are ortho-, para-directing activators, influencing the position of the incoming benzoyl group. The reaction is typically followed by a hydrolysis workup step to decompose the aluminum chloride complex and isolate the ketone product. guidechem.com

Table 1: Key Components in Friedel-Crafts Acylation for this compound

| Component | Role | Example |

| Aromatic Substrate | Nucleophile | 2-Methylanisole |

| Acylating Agent | Electrophile precursor | Benzoyl Chloride |

| Lewis Acid Catalyst | Activates acylating agent | Aluminum Chloride (AlCl₃) |

| Solvent | Reaction Medium | Dichloromethane (B109758), 1,2-dichloroethane |

The conventional use of stoichiometric amounts of AlCl₃ can lead to the generation of significant waste, prompting research into more environmentally friendly catalytic systems. routledge.comresearchgate.net

Grignard reactions provide a powerful tool for carbon-carbon bond formation and are readily applied to the synthesis of benzophenones. umkc.edu This methodology involves the reaction of a Grignard reagent (an organomagnesium halide, R-MgX) with a suitable carbonyl-containing compound. miracosta.edu

There are two primary strategies for synthesizing this compound using this approach:

Reaction of a substituted Grignard reagent with a benzoyl derivative: This would involve preparing a Grignard reagent from 4-bromo-2-methylanisole. This nucleophilic reagent would then be reacted with benzoyl chloride to form the target ketone.

Reaction of a phenyl Grignard reagent with a substituted benzaldehyde (B42025) followed by oxidation: Phenylmagnesium bromide can be reacted with 4-methoxy-3-methylbenzaldehyde (B1345598) to form a diarylmethanol (benzhydrol) intermediate. Subsequent oxidation of this secondary alcohol yields the desired this compound. libretexts.org

These reactions must be carried out under anhydrous conditions as Grignard reagents are highly sensitive to moisture. miracosta.edu

Modern organic synthesis has seen the development of tandem or dual catalytic systems that can construct complex molecules in a single pot with high efficiency. For the synthesis of unsymmetrical ketones, a dual catalytic system combining a photosensitizer with a nickel catalyst has been reported for direct benzylic C-H acylation. nih.gov While not a direct synthesis of this compound from simple arenes, related photocatalytic methods for synthesizing benzophenones are an area of active research. researchgate.net Another advanced approach involves the merger of benzophenone as a hydrogen atom transfer (HAT) photocatalyst with silyl (B83357) radical-induced halogen atom transfer (XAT) to enable nickel-catalyzed cross-electrophile coupling, which can be applied to the formation of C(sp³)–C(sp²) bonds found in various ketone structures. acs.org These methods represent the cutting edge of ketone synthesis, often offering milder reaction conditions and broader functional group tolerance.

The oxidation of secondary alcohols to ketones is a robust and high-yielding transformation. As mentioned in the context of Grignard reactions, benzophenone derivatives can be synthesized via a two-step process involving the formation of a substituted benzhydrol (diarylmethanol) intermediate, followed by its oxidation. ijrat.org

The intermediate, 4-methoxy-3-methylbenzhydrol, can be synthesized by the reduction of this compound or, more synthetically useful, by the reaction of phenylmagnesium bromide with 4-methoxy-3-methylbenzaldehyde. A variety of oxidizing agents can then be employed to convert the benzhydrol to the corresponding benzophenone. researchgate.netorientjchem.org These include chromium-based reagents, though greener alternatives such as hydrogen peroxide under phase-transfer catalysis are increasingly favored. ijrat.org Microwave irradiation has also been shown to accelerate the oxidation of benzhydrol to benzophenone, with temperature being a key parameter affecting the conversion rate. sacredheart.edugoogle.com

Table 2: Comparison of Synthetic Pathways to Benzophenones

| Pathway | Key Reactants | Advantages | Disadvantages |

| Friedel-Crafts Acylation | Arene, Acyl Chloride, Lewis Acid | Well-established, often high-yielding | Requires stoichiometric Lewis acid, generates waste |

| Grignard Reaction | Grignard Reagent, Carbonyl Compound | Versatile for C-C bond formation | Requires strictly anhydrous conditions |

| Tandem Catalysis | Varies (e.g., Alkyl Halides, Acylating Agents) | High efficiency, mild conditions | Catalyst systems can be complex and expensive |

| Benzhydrol Oxidation | Benzhydrol, Oxidizing Agent | High-yielding oxidation step | Requires prior synthesis of the alcohol intermediate |

Exploration of Regioselectivity and Stereochemical Control in Synthesis

In the synthesis of substituted aromatic compounds, controlling the position of incoming functional groups, known as regioselectivity, is paramount. For the synthesis of this compound via Friedel-Crafts acylation of 2-methylanisole, the directing effects of the existing substituents on the aromatic ring govern the outcome of the reaction.

The methoxy group (-OCH₃) is a strong activating group and is ortho-, para-directing. wisc.edu The methyl group (-CH₃) is a weaker activating group, also with ortho-, para-directing effects. In 2-methylanisole, the positions are numbered relative to the methoxy group. The incoming electrophile (the benzoyl group) will be directed to the positions most activated by these groups. The para position relative to the strong activating methoxy group is the most likely site of substitution due to both electronic and steric reasons, leading to the desired 4-benzoyl product. Acylation at the ortho position to the methoxy group is less favored due to steric hindrance from both the methoxy and adjacent methyl groups. Therefore, Friedel-Crafts acylation of 2-methylanisole with benzoyl chloride is expected to yield primarily this compound. vedantu.comnih.gov

Stereochemical control is not a factor in the synthesis of this compound itself, as the molecule is achiral. However, in the broader context of benzophenone synthesis, if chiral centers were present on the substituents or if the benzophenone itself were part of a larger chiral molecule, stereochemical considerations would become critical.

Principles of Sustainable Chemistry in Compound Preparation

The principles of green chemistry aim to reduce the environmental impact of chemical processes. hilarispublisher.com This includes minimizing waste, using less hazardous chemicals, and improving energy efficiency. youtube.com In the context of synthesizing this compound, several strategies can be employed to align with these principles.

The traditional Friedel-Crafts acylation, which uses stoichiometric amounts of AlCl₃, has a poor atom economy and generates significant acidic waste. researchgate.net Green alternatives focus on replacing homogeneous Lewis acids with reusable solid acid catalysts such as zeolites, clays, or supported heteropoly acids. nih.govchemijournal.comfrontiersin.org These heterogeneous catalysts can be easily separated from the reaction mixture and potentially reused, simplifying purification and reducing waste. rsc.org The use of deep eutectic solvents or ionic liquids as both solvent and catalyst has also been explored to create a more environmentally benign reaction medium. rsc.orgrsc.org

Optimization of Synthetic Efficiency and Yield for Industrial and Laboratory Scale

The optimization of synthetic routes for this compound is a critical undertaking to ensure high efficiency and yield, which are pivotal for both laboratory research and industrial-scale production. The strategies for optimization differ significantly between these two settings, with laboratory syntheses often prioritizing yield and purity for research purposes, while industrial processes emphasize cost-effectiveness, safety, scalability, and sustainability. longdom.org

A primary and well-established method for synthesizing this compound and analogous structures is the Friedel-Crafts acylation. This reaction typically involves the acylation of an aromatic substrate, such as o-methylanisole, with an acylating agent like benzoyl chloride, facilitated by a Lewis acid catalyst. researchgate.net

Laboratory-Scale Synthesis and Optimization

At the laboratory scale, research has demonstrated high-yield synthetic pathways. A notable example involves the reaction of o-methylanisole with benzoyl chloride using anhydrous aluminum chloride as the catalyst in a dichloromethane solvent. This procedure, when carried out over 24 hours, has been reported to achieve a yield of 90% after purification. researchgate.net

Key parameters for optimizing this synthesis in a laboratory setting include:

Stoichiometry : Precise control over the molar ratios of the reactants and the Lewis acid catalyst is essential. An excess of the catalyst can sometimes lead to side reactions, while an insufficient amount will result in incomplete conversion. For analogous benzophenone syntheses, a substrate-to-catalyst molar ratio of 1:1.5 has been suggested as an optimal condition.

Reaction Time and Temperature : The duration and temperature of the reaction directly influence the conversion rate and the formation of byproducts. The documented high-yield synthesis was conducted at 298 K (25 °C) for 24 hours. researchgate.net Optimization may involve adjusting these parameters to find a balance between a reasonable reaction time and maximum yield.

Purification Methods : The final yield and purity are heavily dependent on the post-synthesis workup and purification. Standard procedures include quenching the reaction with an acid like HCl, followed by separation of the organic layer. researchgate.net Subsequent purification techniques such as recrystallization from solvents like methanol (B129727) or ethanol (B145695) are crucial for obtaining high-purity crystalline products. researchgate.net

The following table details the conditions for a high-yield laboratory synthesis of this compound. researchgate.net

| Parameter | Condition |

| Reactant 1 | o-Methylanisole |

| Reactant 2 | Benzoyl Chloride |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) |

| Solvent | Dichloromethane (CH₂Cl₂) |

| Reaction Temperature | 298 K (25 °C) |

| Reaction Time | 24 hours |

| Purification Method | Recrystallization from Methanol |

| Reported Yield | 90% |

Industrial-Scale Synthesis and Optimization

Translating a laboratory synthesis to an industrial scale introduces a different set of challenges and optimization priorities. The primary goals shift towards reducing costs, ensuring operator safety, minimizing environmental impact, and achieving process robustness for large-scale production. longdom.org

Key considerations for industrial optimization include:

Raw Material Cost : The economic viability of the process is paramount. This involves selecting starting materials that are inexpensive and readily available in bulk quantities. patsnap.com

Reagent and Catalyst Choice : While effective in the lab, certain reagents may be unsuitable for industrial use. For example, highly corrosive Lewis acids like AlCl₃ can shorten the lifespan of expensive industrial reactors, necessitating equipment with higher corrosion resistance and thus increasing costs. google.com Similarly, highly toxic reagents, such as dimethyl sulfate (B86663) (used in some related syntheses), are often avoided to enhance safety and reduce environmental pollution. google.com

Green Chemistry Principles : Modern industrial chemistry aims to incorporate principles of green chemistry. This includes minimizing solvent use, reducing waste generation, and developing more environmentally benign processes. longdom.org Ensuring low levels of solvent residue in the final product is also a critical quality and safety standard. google.com

Advanced Process Technologies : For large-scale manufacturing, transitioning from traditional batch reactors to continuous flow processing can offer significant advantages. Continuous flow systems can provide better control over reaction temperature and time, improve safety for highly exothermic reactions, and increase throughput. nih.govbeilstein-journals.org

The table below compares the strategic priorities for optimizing the synthesis of this compound at the laboratory and industrial scales.

| Optimization Focus | Laboratory Scale | Industrial Scale |

| Primary Goal | High Yield & Purity | Low Cost, High Throughput, Safety |

| Reagent Selection | Efficacy and availability | Cost, low toxicity, handling safety |

| Catalyst | High activity (e.g., AlCl₃) | Cost, recyclability, low corrosivity |

| Process Steps | Multi-step syntheses are common | Minimizing steps is critical |

| Technology | Batch reactors | Continuous flow processing, process automation |

| Waste Management | Secondary concern | High priority, focus on sustainability |

Photochemical and Photophysical Properties of 4 Methoxy 3 Methylbenzophenone

Electronic Excitation and Energy Transfer Processes

The electronic absorption spectrum of 4-Methoxy-3-methylbenzophenone, like other benzophenone (B1666685) derivatives, is characterized by distinct absorption bands in the ultraviolet (UV) region. These bands arise from electronic transitions between different molecular orbitals. The principal transitions are the n→π* (an electron from a non-bonding n-orbital on the carbonyl oxygen is promoted to an antibonding π-orbital) and the π→π (an electron from a bonding π-orbital of the aromatic system is promoted to an antibonding π*-orbital) transitions.

The n→π* transition is typically weak (low molar absorptivity, ε) and appears as a long-wavelength shoulder in the near-UV region. This transition is formally forbidden by symmetry but is observed due to vibronic coupling. The π→π* transition is generally much more intense (high molar absorptivity) and occurs at shorter wavelengths. The positions and intensities of these bands are sensitive to solvent polarity and the nature of the substituents on the aromatic rings. The methoxy (B1213986) and methyl groups on one of the phenyl rings are expected to cause a bathochromic (red) shift of the π→π* band compared to unsubstituted benzophenone, due to the extension of the conjugated system and their electron-donating nature.

Studies on similarly substituted benzophenones confirm these general features. For instance, the UV spectrum of benzophenone itself exhibits a π→π* transition around 250 nm and a weaker n→π* transition in the 330-340 nm range. The introduction of a methoxy group, as in 4-methoxybenzophenone, typically shifts the main absorption band to longer wavelengths.

Table 1: Representative UV Absorption Data for Substituted Benzophenones in Cyclohexane

| Compound | λmax (π→π*) (nm) | εmax (π→π*) (M⁻¹cm⁻¹) | λmax (n→π*) (nm) | εmax (n→π*) (M⁻¹cm⁻¹) |

|---|---|---|---|---|

| Benzophenone | 252 | 18,600 | 338 | 170 |

| 4-Methylbenzophenone | 260 | 18,000 | 340 | 190 |

| 4-Methoxybenzophenone | 288 | 15,500 | 335 | 250 |

| This compound (Expected) | ~290 | ~16,000 | ~340 | ~200 |

Note: Data for this compound are estimated based on trends observed for related substituted benzophenones.

Upon absorption of UV radiation, this compound is promoted to an excited singlet state (S₁). For most benzophenones in solution at room temperature, fluorescence (emission from S₁) is extremely inefficient. This is due to a very rapid and highly efficient process called intersystem crossing (ISC) to the lower-energy triplet state (T₁). The rate of ISC in benzophenone is on the order of picoseconds.

The dominant luminescence phenomenon observed for benzophenone and its derivatives is therefore phosphorescence, which is the radiative decay from the T₁ state to the ground state (S₀). This emission is characterized by a much longer lifetime (microseconds to seconds) compared to fluorescence and occurs at longer wavelengths (lower energy). The triplet state of benzophenones typically has a strong n→π* character, which facilitates the spin-forbidden ISC process.

The luminescence properties, such as the phosphorescence emission maximum and quantum yield, are influenced by the substituents. Electron-donating groups like methoxy can sometimes alter the energy levels of the singlet and triplet states, potentially affecting the efficiency of intersystem crossing and the energy of the emitted phosphorescence. In rigid media, such as frozen solutions or polymer matrices at low temperatures, the phosphorescence of substituted benzophenones is readily observable. The analysis of the vibrational structure (multiplet structure) of the phosphorescence spectrum can provide insights into the geometry and electronic distribution of the molecule in its triplet state.

Mechanisms of Photoreactivity and Photoinduced Transformations

The rich photochemistry of benzophenones is almost exclusively derived from the reactivity of the T₁ excited state, owing to its high quantum yield of formation and relatively long lifetime. The diradical-like nature of the n,π* triplet state, with an unpaired electron in the non-bonding orbital on the oxygen atom, makes it a potent hydrogen atom abstractor.

In the presence of a suitable hydrogen-donating substrate (R-H), such as an alcohol or an alkane, the triplet excited state of this compound can abstract a hydrogen atom. This photoreduction process generates a ketyl radical and a radical derived from the hydrogen donor.

The primary photochemical step is: (C₆H₅)(CH₃(OCH₃)C₆H₃)C=O (T₁) + R-H → (C₆H₅)(CH₃(OCH₃)C₆H₃)Ċ-OH + R•

The resulting ketyl radicals can then undergo subsequent reactions. A common pathway is the dimerization of two ketyl radicals to form a pinacol, a type of diol. This dimerization is a key process in the photoreduction of benzophenones.

2 (C₆H₅)(CH₃(OCH₃)C₆H₃)Ċ-OH → [(C₆H₅)(CH₃(OCH₃)C₆H₃)C(OH)]₂ (Pinacol)

The efficiency of photoreduction is dependent on the reactivity of the triplet state and the availability of abstractable hydrogen atoms. The electronic effects of the methoxy and methyl substituents can influence the reactivity of the triplet carbonyl group. Electron-donating groups can sometimes decrease the rate of hydrogen abstraction by increasing the electron density on the carbonyl oxygen.

In acidic aqueous solutions, the photochemistry of some substituted benzophenones can be significantly altered. cdnsciencepub.com Studies on related compounds have shown that protonation of the carbonyl group in the excited state can facilitate unique photoreactions. cdnsciencepub.com For certain meta-substituted benzophenones, acid-catalyzed intramolecular photoredox reactions have been observed, where one part of the molecule is reduced (the carbonyl group to a secondary alcohol) and another part is oxidized. cdnsciencepub.comacs.org

While specific studies on this compound are not available, it is plausible that under acidic conditions, its photochemical pathways could be modified. Protonation of the carbonyl oxygen in the triplet state would increase its electron affinity, potentially enhancing its reactivity towards hydrogen abstraction or other electron transfer processes. Proton exchange mechanisms with the solvent can also play a role in the decay pathways of the excited state in protic, acidic media.

Photohydration involves the light-induced addition of water to a molecule. For some aromatic ketones, particularly in acidic solutions, photohydration can compete with other photochemical processes. cdnsciencepub.com This reaction often proceeds via the triplet excited state, which, upon protonation, becomes a much stronger electrophile and can be attacked by water.

Nucleophilic photosubstitution is another potential photoreaction pathway, where a nucleophile replaces a substituent on the aromatic ring. These reactions are less common for benzophenones compared to other aromatic systems but can be induced under specific conditions, typically involving the population of a π,π* triplet state which can alter the electron distribution on the aromatic ring, making certain positions susceptible to nucleophilic attack. There is currently a lack of specific research findings on the photohydration and nucleophilic photosubstitution reactions of this compound.

Elucidation of Radical Intermediates and Subsequent Reaction Channels

Upon absorption of ultraviolet (UV) radiation, this compound is excited from its ground state (S₀) to an excited singlet state (S₁). Through a rapid and efficient process known as intersystem crossing (ISC), the molecule transitions to the more stable triplet state (T₁). The T₁ state of benzophenones exhibits diradical character, with an electron-deficient oxygen atom that can readily abstract a hydrogen atom from a suitable donor molecule (RH). This hydrogen abstraction results in the formation of two radical intermediates: a ketyl radical derived from the benzophenone and a radical derived from the hydrogen donor.

The primary radical intermediates formed from this compound upon photoexcitation are the ketyl radical and a substrate radical. The general reaction can be depicted as:

(CH₃O)(CH₃)C₆H₃-C(=O)-C₆H₅ + RH → (CH₃O)(CH₃)C₆H₃-C(•)-OH-C₆H₅ + R•

The subsequent reaction channels of these radical intermediates are diverse and depend on the reaction conditions, including the nature of the hydrogen donor and the presence of other reactive species. The ketyl radicals can undergo dimerization to form a pinacol, or they can participate in further reactions, such as cross-linking with other radicals. The substrate radicals (R•) can initiate polymerization, undergo oxidation, or participate in other radical-mediated processes.

Table 1: Illustrative Spectroscopic Data for Benzophenone-Derived Radical Intermediates (Analogous Compounds)

| Radical Species | Absorption Maximum (λmax) | Reference Compound |

|---|---|---|

| Ketyl Radical | ~535 nm | Benzophenone |

Note: This data is for analogous compounds and serves to illustrate the typical spectral regions for these intermediates.

Photochemical Initiation and Stabilization Mechanisms

The dual functionality of this compound as both a photoinitiator and a photostabilizer stems from the reactivity of its excited triplet state and the subsequent radical intermediates.

In the context of photopolymerization, this compound acts as a Type II photoinitiator. Upon UV irradiation, the excited triplet state of the benzophenone abstracts a hydrogen atom from a co-initiator, typically a tertiary amine or an alcohol. This process generates a ketyl radical and an amine-derived or alcohol-derived radical. The latter is often the primary species responsible for initiating the polymerization of monomers, such as acrylates.

The efficiency of polymerization initiation is dependent on several factors, including the quantum yield of the triplet state formation, the rate of hydrogen abstraction, and the reactivity of the resulting radicals towards the monomer. The substituents on the benzophenone ring can influence these factors. The electron-donating methoxy group in this compound can affect the energy of the triplet state and its reactivity.

Table 2: General Scheme for Photoinitiation by this compound

| Step | Reaction | Description |

|---|---|---|

| 1. Excitation | BP + hν → ¹BP* → ³BP* | Absorption of UV light and intersystem crossing to the triplet state. |

| 2. H-Abstraction | ³BP* + R-H → BPH• + R• | Hydrogen abstraction from a co-initiator to form a ketyl radical and an initiating radical. |

| 3. Initiation | R• + M → R-M• | The initiating radical attacks a monomer (M) to start the polymer chain growth. |

| 4. Propagation | R-M• + n(M) → R-(M)n+1• | The polymer chain grows by the addition of more monomers. |

BP represents this compound.

The photodegradation of polymers is often a radical-mediated process initiated by the absorption of UV radiation, leading to bond cleavage and the formation of polymer radicals. nih.gov this compound can mitigate this degradation through several mechanisms. Its strong UV absorption in the 240-340 nm range allows it to act as a UV absorber, dissipating the harmful radiation as heat before it can be absorbed by the polymer.

Furthermore, the excited state of this compound can act as an excited-state quencher, deactivating excited chromophores within the polymer matrix before they can undergo bond scission. Additionally, it can function as a radical scavenger. The triplet state of the benzophenone can interact with and deactivate polymer radicals, thus interrupting the degradation chain reaction. nih.gov The resulting benzophenone-derived radical is generally less reactive and can undergo non-destructive decay pathways.

Influence of Solvent Environment on Photochemical Kinetics and Thermodynamics

The solvent environment can significantly influence the photochemical and photophysical properties of this compound. bris.ac.uk Solvent polarity, viscosity, and hydrogen-bonding capability can affect the energies of the excited states, the efficiency of intersystem crossing, and the rates of photochemical reactions. acs.org

In polar protic solvents, such as alcohols, the n-π* transition of the benzophenone carbonyl group can be blue-shifted due to hydrogen bonding, which lowers the energy of the non-bonding electrons. This can affect the relative energies of the n-π* and π-π* triplet states and, consequently, the photoreactivity. Protic solvents can also act as hydrogen donors, participating directly in the hydrogen abstraction reaction. acs.org

The kinetics of radical formation and subsequent reactions are also solvent-dependent. The rate of hydrogen abstraction by the excited triplet state is influenced by the viscosity of the solvent, which affects the diffusion of the reactants. The stability and lifetime of the resulting radical intermediates can also be altered by the solvent's properties. For example, polar solvents can stabilize charged intermediates, potentially favoring electron transfer pathways over hydrogen abstraction.

Table 3: Illustrative Solvent Effects on Photochemical Parameters of Benzophenone Derivatives

| Solvent | Dielectric Constant (ε) | Effect on Triplet Lifetime | Effect on H-Abstraction Rate |

|---|---|---|---|

| n-Hexane | 1.88 | Longer | Slower |

| Acetonitrile | 37.5 | Shorter | Can be faster or slower depending on the mechanism |

Note: This table provides a general illustration of solvent effects on benzophenone photochemistry.

The thermodynamics of the excited states are also influenced by the solvent. The energy of the triplet state can be stabilized or destabilized depending on the solvent polarity and its ability to interact with the excited molecule. This, in turn, can affect the driving force for photochemical reactions such as hydrogen abstraction and energy transfer.

Computational and Theoretical Investigations of 4 Methoxy 3 Methylbenzophenone

Quantum Chemical Characterization of Electronic and Molecular Structures

Quantum chemical methods are fundamental to elucidating the electronic and geometric properties of molecules. These approaches, grounded in the principles of quantum mechanics, allow for the detailed characterization of both ground and excited electronic states, as well as the prediction of thermochemical properties.

Density Functional Theory (DFT) for Ground and Excited States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of medium-sized organic molecules due to its balance of accuracy and computational cost. For 4-methoxy-3-methylbenzophenone, DFT calculations can provide a detailed picture of its ground-state geometry and electronic properties.

DFT studies on substituted benzophenones have shown that the nature and position of substituents significantly impact the electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scialert.netresearchgate.net For this compound, the electron-donating methoxy (B1213986) group is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and influencing the molecule's reactivity and spectral properties.

Time-Dependent DFT (TD-DFT) is a powerful extension of DFT used to investigate excited states. For benzophenones, the lowest energy electronic transitions are typically the n → π* and π → π* transitions. The n → π* transition involves the excitation of an electron from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital, while the π → π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. TD-DFT calculations on substituted benzophenones have demonstrated that substituents can alter the energies and intensities of these transitions, which is crucial for understanding their photochemical behavior. scialert.net For instance, electron-donating groups like methoxy can shift the absorption bands to longer wavelengths (a bathochromic shift).

Table 1: Representative Calculated Electronic Properties for Substituted Benzophenones (Illustrative)

| Property | Benzophenone (B1666685) (Reference) | 4-Methoxybenzophenone (Analog) |

| HOMO Energy (eV) | -6.5 | -6.2 |

| LUMO Energy (eV) | -1.8 | -1.9 |

| HOMO-LUMO Gap (eV) | 4.7 | 4.3 |

| Lowest n -> π* Transition (eV) | 3.2 | 3.1 |

| Lowest π -> π* Transition (eV) | 4.5 | 4.3 |

Note: This table provides illustrative data based on general trends observed for substituted benzophenones and is not specific to this compound. Actual values would require specific calculations for this molecule.

High-Level Ab Initio Calculations for Thermochemical Properties

For highly accurate thermochemical data, such as enthalpies of formation, high-level ab initio methods are often employed. These methods, while computationally more demanding than DFT, can provide "chemical accuracy" (typically within 1 kcal/mol of experimental values). Composite methods like the Gaussian-n (Gn) theories (e.g., G3MP2 and G4) are particularly effective for this purpose. osti.gov

A study on a series of hydroxy- and methoxy-substituted benzophenones utilized the G3MP2 and G4 methods to calculate their gas-phase standard molar enthalpies of formation. scialert.net These calculations showed excellent agreement with experimental data where available and provided reliable predictions for compounds where experimental data was lacking. While this study did not specifically include this compound, the data for other methoxy-substituted isomers can be used to estimate its thermochemical properties. The G4 method, for instance, systematically accounts for electron correlation, basis set effects, and zero-point vibrational energies to arrive at a highly accurate enthalpy of formation.

Table 2: Calculated Gas-Phase Enthalpies of Formation (ΔfH°(g)) for Methoxy-Substituted Benzophenones at 298.15 K (Illustrative)

| Compound | G4 Calculated ΔfH°(g) (kJ/mol) |

| 2-Methoxybenzophenone | -85.3 |

| 3-Methoxybenzophenone | -92.1 |

| 4-Methoxybenzophenone | -95.6 |

Note: This table is based on data for monosubstituted methoxybenzophenones from a published study and is intended to be illustrative of the type of data obtained from high-level ab initio calculations. The value for this compound would be different due to the additional methyl group.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and the influence of the environment.

For this compound, MD simulations can be used to explore its conformational landscape. The primary conformational degree of freedom in benzophenones is the torsion of the two phenyl rings around the bonds connecting them to the carbonyl carbon. MD simulations can map the potential energy surface associated with these rotations and identify the most stable conformers and the energy barriers between them. Studies on substituted benzophenones have shown that the conformational preferences are influenced by both intramolecular steric and electronic effects, as well as intermolecular interactions in condensed phases. nih.govsci-hub.se

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing information about transition states, reaction intermediates, and the energetics of different reaction pathways.

Reaction Force Analysis for Pathway Interpretation

Reaction force analysis is a computational tool used to gain a deeper understanding of the forces that govern a chemical reaction along the reaction coordinate. It partitions the reaction into distinct regions corresponding to structural rearrangements of the reactants, the transition state, and the formation of products. This analysis can reveal the critical points along the reaction pathway where bond breaking and bond formation are most significant.

While specific reaction force analyses for this compound are not documented, this methodology has been applied to various organic reactions to provide detailed mechanistic insights. For a photochemical reaction of this compound, such as hydrogen abstraction, reaction force analysis could be used to dissect the process of the carbonyl oxygen approaching a hydrogen atom, the breaking of the C-H or O-H bond in the hydrogen donor, and the formation of the O-H bond in the resulting ketyl radical.

Transition State Theory Applications in Kinetic Studies

Transition State Theory (TST) is a fundamental theory in chemical kinetics that relates the rate of a reaction to the properties of the reactants and the transition state. By calculating the energy of the transition state relative to the reactants (the activation energy), it is possible to estimate the reaction rate constant.

For photochemical reactions of benzophenones, such as the photoreduction by hydrogen abstraction from a solvent, computational methods can be used to locate the transition state structure for the hydrogen transfer step. rsc.org The energy of this transition state can then be calculated using high-level quantum chemical methods. This information is critical for understanding the kinetics of the reaction and how it is influenced by factors such as the nature of the substituents on the benzophenone and the type of hydrogen donor. researchgate.netrsc.org For this compound, the electron-donating methoxy and methyl groups would be expected to influence the stability of the radical intermediates and the transition state for hydrogen abstraction, thereby affecting the reaction kinetics. While detailed TST studies for this specific molecule are not available, the principles have been widely applied to the photoreactions of the parent benzophenone molecule. hilarispublisher.com

Predictive Modeling of Structure-Property Relationships and Electronic Features

Computational and theoretical chemistry offer powerful tools for predicting the physicochemical properties and electronic characteristics of molecules like this compound, providing insights that complement experimental data. Through methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and quantum chemical calculations, it is possible to establish relationships between the molecular structure and its macroscopic properties and behavior.

Predictive modeling for this compound typically commences with the calculation of a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's structure and can be broadly categorized into constitutional, topological, physicochemical, geometrical, and quantum-chemical descriptors. nih.gov These calculations are foundational for developing QSAR models, which seek to establish a statistically significant correlation between these descriptors and a specific activity or property of the molecule. nih.gov

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic features of this compound. nih.gov These methods can determine the optimized molecular geometry, vibrational frequencies, and a host of electronic parameters. researchgate.net

A key area of investigation is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netscispace.com A smaller energy gap suggests higher reactivity. scispace.com

The distribution of electron density and the sites most susceptible to electrophilic or nucleophilic attack can be visualized through the Molecular Electrostatic Potential (MEP) map. scispace.com For a molecule like this compound, the negative regions (typically colored red) on the MEP map, often associated with electronegative atoms like oxygen, indicate the most probable sites for electrophilic attack. ijert.org Conversely, positive regions (blue) highlight areas prone to nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) analysis is another valuable computational tool that provides insights into intramolecular interactions, such as hyperconjugative interactions between bonding and anti-bonding orbitals, and charge delocalization within the molecule. conicet.gov.ardergipark.org.tr

The following tables present hypothetical, yet representative, data derived from computational models for this compound, illustrating the types of electronic and structural parameters that are typically calculated.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.25 eV | Electron-donating capacity |

| LUMO Energy | -1.80 eV | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.45 eV | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | 6.25 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.80 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.025 eV | Global electrophilicity index |

| Chemical Hardness (η) | 2.225 eV | Resistance to change in electron distribution |

| Parameter | Value |

|---|---|

| C=O Bond Length | 1.23 Å |

| C-O (methoxy) Bond Length | 1.36 Å |

| C-C (inter-ring) Bond Length | 1.50 Å |

| Dihedral Angle (Ring 1 - C=O - Ring 2) | 55.2° |

These theoretical investigations and predictive models are crucial for understanding the fundamental structure-property relationships of this compound, guiding further experimental research and potential applications.

Advanced Spectroscopic Characterization of 4 Methoxy 3 Methylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms within 4-Methoxy-3-methylbenzophenone can be determined.

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial identification of the core structure of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their neighboring protons. In a study detailing the synthesis of this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed characteristic signals corresponding to the aromatic and methyl protons. The methyl group attached to the benzoyl ring resonates as a singlet at δ 2.25 ppm. The methoxy (B1213986) group protons also appear as a singlet at δ 3.9 ppm. The aromatic protons appear as a multiplet in the region of δ 6.84-7.77 ppm scialert.net.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their hybridization state. The spectrum of this compound in CDCl₃ displays distinct signals for the methyl, methoxy, aromatic, and carbonyl carbons. The methyl carbon appears at δ 16.26 ppm, and the methoxy carbon at δ 55.53 ppm. The aromatic carbons resonate in the downfield region between δ 108.97 and 131.79 ppm, with the carbonyl carbon appearing at the lowest field scialert.net.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ scialert.net

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 2.25 | Singlet | -CH₃ |

| 3.9 | Singlet | -OCH₃ |

| 6.84-6.88 | Multiplet | Aromatic CH |

| 7.43-7.57 | Multiplet | Aromatic CH |

| 7.66-7.77 | Multiplet | Aromatic CH |

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ scialert.net

| Chemical Shift (δ) ppm | Assignment |

| 16.26 | -CH₃ |

| 55.53 | -OCH₃ |

| 108.97 | Aromatic CH |

| 126.63 | Aromatic C |

| 126.72 | Aromatic CH |

| 128.14 | Aromatic CH |

| 129.74 | Aromatic CH |

| 130.62 | Aromatic CH |

| 131.79 | Aromatic C |

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings within the aromatic rings, helping to delineate the substitution pattern.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum would directly correlate each proton signal with its attached carbon, confirming the assignments of the protonated aromatic and methyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy would show correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the connectivity between the benzoyl group and the substituted phenyl ring, as well as the positions of the methyl and methoxy groups relative to each other and the carbonyl group.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound, recorded neat, exhibits a strong absorption band at 1651 cm⁻¹. This absorption is characteristic of the C=O (carbonyl) stretching vibration of an aromatic ketone, confirming the presence of the benzophenone (B1666685) core scialert.net. Other characteristic bands for C-O stretching of the methoxy group and C-H vibrations of the aromatic rings and methyl group are also expected.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For benzophenone and its derivatives, the UV-Vis spectrum typically shows absorptions corresponding to π → π* and n → π* transitions. The position and intensity of these absorption bands are influenced by the substituents on the aromatic rings. While a specific UV-Vis spectrum for this compound was not found in the surveyed literature, the presence of the methoxy and methyl groups, both being electron-donating, would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzophenone. This technique is also useful for quantitative analysis, as the absorbance is directly proportional to the concentration of the compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. While a specific mass spectrum for this compound was not identified in the available literature, the expected molecular ion peak [M]⁺ would correspond to its molecular weight (226.27 g/mol ).

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be useful for analyzing the purity of a this compound sample and for identifying any impurities or byproducts from a chemical reaction. The gas chromatogram would show the retention time of the compound, while the mass spectrometer would provide a mass spectrum for each separated component. Although no specific GC-MS data for this compound was found, this method remains a standard for the analysis of such compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique indispensable for the trace analysis and metabolite identification of organic compounds like this compound from complex matrices. frontiersin.org The methodology combines the superior separation capabilities of liquid chromatography with the high sensitivity and structural elucidative power of tandem mass spectrometry. nih.govub.edu For trace analysis, methods often involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate the analyte and remove interferences, followed by LC-MS/MS quantification. frontiersin.orgnih.gov This approach achieves low limits of detection (LOD), often in the nanogram per liter (ng/L) to microgram per liter (µg/L) range, making it suitable for environmental monitoring or biological sample analysis. nih.govnih.gov

In the context of metabolite identification, LC-MS/MS is used to detect and structurally characterize products of biotransformation. For a compound like this compound, metabolic pathways are predicted to involve Phase I and Phase II reactions. Drawing parallels from similarly structured benzophenones, such as 2-hydroxy-4-methoxybenzophenone (oxybenzone), likely metabolic transformations include O-demethylation of the methoxy group, hydroxylation on one or both aromatic rings, and subsequent conjugation with glucuronic acid or sulfate (B86663) to increase water solubility and facilitate excretion. nih.govnih.gov

The identification process involves monitoring for the predicted mass shifts corresponding to these metabolic reactions. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in determining the elemental composition of potential metabolites. manuallib.com Subsequent MS/MS fragmentation of the metabolite's parent ion generates a characteristic spectrum that provides structural information, allowing for the localization of the metabolic modification. For instance, cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for benzophenones, yielding benzoyl cations and related fragments that can confirm the identity of the core structure and its substituents. massbank.eu

| Compound | Predicted Metabolic Pathway | Precursor Ion (m/z) [M+H]⁺ | Predicted Major Product Ions (m/z) |

|---|---|---|---|

| This compound | Parent Compound | 227.1067 | 135.0804 (CH₃OC₆H₃(CH₃)CO⁺), 105.0334 (C₆H₅CO⁺), 77.0386 (C₆H₅⁺) |

| Metabolite 1 | O-Demethylation | 213.0910 | 121.0648 (HOC₆H₃(CH₃)CO⁺), 105.0334, 77.0386 |

| Metabolite 2 | Hydroxylation (Ring A) | 243.1016 | 151.0753 (HOC₆H₂(OCH₃)(CH₃)CO⁺), 105.0334, 77.0386 |

| Metabolite 3 | Hydroxylation (Ring B) | 243.1016 | 135.0804, 121.0284 (HOC₆H₄CO⁺), 93.0335 (HOC₆H₄⁺) |

| Metabolite 4 | Glucuronide Conjugate of Metabolite 1 | 389.1231 | 213.0910 (aglycone) |

Time-Resolved Spectroscopic Techniques for Excited State Dynamics

Time-resolved spectroscopic techniques are crucial for elucidating the ultrafast photophysical and photochemical processes that govern the behavior of molecules like this compound after absorption of light. nd.edu These methods allow researchers to directly observe transient species, such as singlet and triplet excited states, which exist for timescales ranging from femtoseconds to microseconds. bgsu.eduoup.com For benzophenone and its derivatives, the most critical process is the highly efficient intersystem crossing (ISC) from the initially populated singlet excited state to the triplet state, which is the primary photoactive species in many of their characteristic reactions. edinst.com

Femtosecond Transient Absorption (fs-TA) Spectroscopy

Femtosecond Transient Absorption (fs-TA) spectroscopy is a pump-probe technique used to monitor the earliest events following photoexcitation. nd.edu An ultrashort laser pulse (the pump) excites the molecule to a higher electronic state, and a second, time-delayed pulse (the probe) measures the change in absorption of the sample as a function of time. nd.edu

| Transient Species | Process | Characteristic λₘₐₓ (nm) | Estimated Lifetime (τ) |

|---|---|---|---|

| S₁ (Singlet State) | Intersystem Crossing (ISC) | ~570-580 | < 10 ps |

| T₁ (Triplet State) | Decay to Ground State | ~525-535 | Microseconds (µs) |

Nanosecond Time-Resolved Resonance Raman (ns-TR3) Spectroscopy

Complementing the electronic information from fs-TA, Nanosecond Time-Resolved Resonance Raman (ns-TR3) spectroscopy provides structural details of longer-lived transient species like the triplet state. researchgate.net This technique uses a pump pulse to generate the excited state and a time-delayed probe pulse to acquire its Raman spectrum. By tuning the probe wavelength to resonance with an electronic transition of the intermediate, the Raman signal is significantly enhanced, allowing for the selective observation of the transient's vibrational modes. polyu.edu.hk

For this compound, the T₁ state is the key intermediate observable on the nanosecond timescale. acs.org The ns-TR3 spectrum of the T₁ state is expected to show significant differences from the ground-state Raman spectrum. A hallmark of the benzophenone triplet state is a substantial downshift in the frequency of the carbonyl (C=O) stretching mode. researchgate.net This shift, typically from ~1660 cm⁻¹ in the ground state to ~1525 cm⁻¹ in the T₁ state, reflects the n→π* character of the excited state, where an electron from a non-bonding orbital on the oxygen is promoted to an anti-bonding π* orbital, thereby weakening the C=O double bond. researchgate.netacs.org Other changes in the phenyl ring vibrational modes can also provide insight into the delocalization of the excited electron across the molecule.

| Vibrational Mode | Ground State (S₀) Frequency (cm⁻¹) | Triplet State (T₁) Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=O) | ~1660 | ~1525 | Carbonyl Stretch |

| ν(Ph-Ph) | ~1280 | ~1320 | Inter-ring C-C Stretch |

| Ring Modes | Multiple bands | Shifted bands | Phenyl Ring Deformations |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

The compound crystallizes in the orthorhombic system with the space group Pbca. A key conformational feature of benzophenone derivatives is the non-planar arrangement of the two phenyl rings relative to the central carbonyl group. In this compound, the 4-methoxy-3-methylphenyl ring and the unsubstituted phenyl ring are twisted with respect to each other. This twist, defined by the dihedral angle between the planes of the two rings, is a result of steric hindrance and electronic effects, and it is fundamental to the molecule's packing in the crystal lattice. The analysis of the crystal structure provides the exact bond distances and angles, confirming the expected sp² hybridization of the carbonyl carbon and the aromatic ring carbons. The supramolecular architecture, or how the molecules arrange themselves in the crystal, is determined by weak intermolecular interactions, which can influence the material's bulk properties. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₄O₂ |

| Formula Weight | 226.26 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.582 (2) |

| b (Å) | 11.314 (3) |

| c (Å) | 24.941 (7) |

| Volume (ų) | 2421.5 (12) |

| Z | 8 |

| Temperature (K) | 295 |

| Final R factor | 0.053 |

Structure Activity Relationship Sar and Derivative Synthesis in 4 Methoxy 3 Methylbenzophenone Research

Impact of Aromatic Substituent Position and Electronic Character on Reactivity

The reactivity of an aromatic ring towards electrophilic substitution is profoundly influenced by the substituents it carries. These substituents can either donate or withdraw electron density from the ring, thereby activating or deactivating it towards electrophiles. In the case of 4-Methoxy-3-methylbenzophenone, one of the phenyl rings is disubstituted with a methoxy (B1213986) group (-OCH3) at position 4 and a methyl group (-CH3) at position 3.

Both the methoxy and methyl groups are classified as activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene (B151609). libretexts.orgminia.edu.eg They achieve this by donating electron density to the aromatic ring, which stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. minia.edu.eg

The electronic character of these groups operates through two primary mechanisms:

Inductive Effect : This effect is transmitted through the sigma bonds. The methyl group is weakly electron-donating through induction. pressbooks.pub The oxygen atom of the methoxy group is highly electronegative and exerts an electron-withdrawing inductive effect, which deactivates the ring. libretexts.orglumenlearning.com

Resonance Effect (or Mesomeric Effect) : This effect involves the delocalization of pi electrons. The oxygen atom of the methoxy group has lone pairs of electrons that can be donated into the aromatic pi system, creating a partial negative charge on the ortho and para carbons. minia.edu.eg This resonance effect is significantly stronger than its inductive effect, resulting in a net electron-donating character and strong activation of the ring. lumenlearning.com

The position of these substituents is crucial in directing incoming electrophiles. Both the methoxy and methyl groups are ortho, para-directors. libretexts.org This means they direct new substituents to the positions adjacent (ortho) or opposite (para) to them. In this compound, the powerful ortho, para-directing influence of the methoxy group and the weaker effect of the methyl group work in concert. The positions ortho and para to the strongly activating hydroxyl or methoxy groups are significantly more reactive. minia.edu.egmsu.edu For instance, studies on related substituted benzophenones show that the position of a methyl group—meta versus para—can lead to different photochemical reactions under acidic conditions, highlighting the subtle interplay of substituent positioning on reactivity. researchgate.net

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Type | Directing Influence |

|---|---|---|---|

| -OCH3 (Methoxy) | Strongly Electron-Donating (Resonance) Weakly Electron-Withdrawal (Inductive) | Strongly Activating | Ortho, Para |

| -CH3 (Methyl) | Weakly Electron-Donating (Inductive/Hyperconjugation) | Weakly Activating | Ortho, Para |

Design and Synthesis of Functionalized Analogs for Probing Specific Interactions

The benzophenone (B1666685) core is a versatile scaffold for designing functionalized analogs to probe specific biological interactions. A key application is in photoaffinity labeling, where the benzophenone moiety, upon irradiation with UV light, can form a covalent bond with nearby molecules, allowing researchers to identify binding partners. nih.gov

The synthesis of functionalized analogs often involves multi-step processes. For example, novel benzophenone derivatives have been created by attaching heterocyclic structures like thiazole (B1198619) or azetidinone to the benzophenone core. mdpi.commdpi.com These synthetic strategies aim to combine the known pharmacophores of different molecular classes in a single hybrid molecule to enhance or create new biological activities. mdpi.com

In the context of this compound, analogs can be designed to explore structure-activity relationships (SAR). SAR studies systematically modify the structure of a lead compound to determine which parts of the molecule are essential for its activity. drugbank.com For instance, researchers synthesized a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides to develop inhibitors for the presynaptic choline (B1196258) transporter. nih.gov This work explored how changes to the amide functionality and the piperidine (B6355638) substituent affected the inhibitory potency, leading to the discovery of a potent and selective inhibitor. nih.gov

The design process for these analogs is often guided by computational methods such as molecular docking, which predicts how a molecule might bind to the active site of a target protein. mdpi.com This allows for a more rational approach to designing derivatives with improved affinity and specificity.

Investigation of Steric and Inductive Effects on Molecular Properties

The molecular properties of this compound are governed by a combination of steric and electronic (inductive and resonance) effects.

Steric Effects : These arise from the spatial arrangement of atoms. The bulkiness of the methyl and methoxy groups, along with the inherent non-planar structure of benzophenone, influences the molecule's conformation. The two phenyl rings in benzophenone are not in the same plane to minimize steric hindrance. The presence of substituents, particularly at the ortho positions, can further increase this dihedral angle. These conformational preferences can impact how the molecule packs in a crystal lattice and its ability to fit into a specific binding site. Research into the synthesis of highly substituted benzophenone natural products has revealed that intense steric interactions between functional groups adjacent to the central ketone bridge can make synthesis challenging. scispace.com

Table 2: Summary of Steric and Inductive Effects

| Effect | -CH3 (Methyl) Group | -OCH3 (Methoxy) Group | Impact on Molecular Properties |

|---|---|---|---|

| Steric | Moderate bulk | Moderate bulk | Influences molecular conformation (dihedral angle), crystal packing, and receptor binding. |

| Inductive | Weakly electron-donating (+I) | Strongly electron-withdrawing (-I) | Affects bond polarity, dipole moment, and contributes to overall ring reactivity. |

Rational Design Principles for Novel Benzophenone-Based Chemical Entities

The rational design of new molecules based on the benzophenone scaffold leverages the principles of structure-activity relationships (SAR) to create compounds with desired properties. This process involves a systematic approach to modifying a lead compound to optimize its function, whether for medicinal applications or materials science. drugbank.com

Key principles in this design process include:

Scaffold Hopping and Molecular Hybridization : This involves replacing the core structure of a known active molecule with a different one (like benzophenone) that maintains the key spatial arrangement of functional groups, or combining two known pharmacophores to create a new hybrid molecule with potentially enhanced or novel activity. mdpi.com

Bioisosteric Replacement : This strategy involves substituting a functional group in the molecule with another group that has similar physical or chemical properties (a bioisostere). For example, different alkyl or alkoxy groups could be substituted for the methyl and methoxy groups on the this compound core to fine-tune the molecule's size, lipophilicity, and electronic properties.

Computational Chemistry : Tools like molecular modeling and docking are essential for rational design. drugbank.com They allow chemists to visualize how a designed analog might interact with a biological target, such as an enzyme's active site. This can predict binding affinity and guide the synthesis of the most promising candidates, saving time and resources. mdpi.comdrugbank.com

Systematic SAR Exploration : By synthesizing a library of related compounds where substituents are varied in a controlled manner (e.g., changing their position, electronic nature, or size), researchers can build a detailed understanding of the SAR. nih.gov This knowledge is then used to design next-generation compounds with improved potency, selectivity, and other desirable characteristics. For example, SAR studies on aminobenzophenones identified a potent class of p38 MAP kinase inhibitors by systematically optimizing the substituents on both phenyl rings. drugbank.com

By applying these principles, the this compound structure can serve as a starting point for developing new materials, chemical probes, and therapeutic agents.

Advanced Research Applications and Future Directions for 4 Methoxy 3 Methylbenzophenone

Role as a Prototypical System in Fundamental Organic Chemistry Research

Substituted benzophenones like 4-Methoxy-3-methylbenzophenone are foundational in academic research due to their versatile photochemical behavior and utility as synthetic building blocks. The presence of the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups on the phenyl rings provides distinct electronic and steric properties that make this compound an excellent model for studying various chemical principles.

The photophysical and photochemical reactions of substituted benzophenones are a key area of investigation. For instance, studies on related compounds like 3-methylbenzophenone and 4-methylbenzophenone using techniques such as femtosecond transient absorption and nanosecond time-resolved resonance Raman spectroscopy have provided insights into their behavior in different solvent environments. While these compounds behave similarly to the parent benzophenone (B1666685) in acetonitrile and isopropanol, their reactions can differ significantly in acidic aqueous solutions, where unusual acid-catalyzed proton exchange reactions can compete with photohydration. nih.gov The position of the methyl group is critical to this reactivity, highlighting how subtle structural changes, like those in this compound, can influence photochemical pathways. rsc.org

Furthermore, quantum chemical calculations, such as Density Functional Theory (DFT), are employed to understand the structure-property relationships of these molecules. A notable feature of benzophenones is their non-planar conformation, where the two benzene (B151609) rings are twisted relative to each other due to steric hindrance. rsc.org This non-planarity, which is accurately predicted by computational models, is crucial for its photophysical properties and reactivity. The specific substitution pattern of this compound allows researchers to fine-tune and study these fundamental aspects of organic chemistry.

Contributions to Polymer and Advanced Materials Science

The properties of this compound make it a valuable component in the development of advanced polymers and materials. Its ability to interact with ultraviolet (UV) light is central to its primary applications in this field.

Photoinitiator Design for Advanced UV-Curable Formulations

Benzophenone and its derivatives are widely recognized as highly efficient Type II photoinitiators. researchgate.net Upon absorption of UV light, the benzophenone molecule transitions to an excited state and can then abstract a hydrogen atom from a synergist molecule (often an amine) to generate free radicals. These radicals initiate the polymerization of monomers and oligomers, leading to the rapid curing of coatings, inks, and adhesives. researchgate.net This process, known as UV curing, is valued for its high speed, low energy consumption, and reduced emission of volatile organic compounds.

The efficiency of a photoinitiator is dependent on its UV absorption characteristics. Researchers synthesize a wide array of benzophenone derivatives to fine-tune these properties for specific applications. The methoxy and methyl groups on this compound influence its absorption spectrum, making it effective for initiating polymerization in various UV-curable systems. Polymeric photoinitiators based on the benzophenone structure have been developed that show higher UV absorption intensity and greater initiating efficiency compared to the parent benzophenone molecule. researchgate.net

Development of Photostabilizers for Material Durability

The strong UV absorption that makes benzophenones excellent photoinitiators also allows them to function as effective photostabilizers. researchgate.net Many polymers and organic materials are susceptible to degradation upon exposure to sunlight, which can lead to discoloration, loss of strength, and reduced lifespan. Benzophenone derivatives, when incorporated into these materials, can absorb harmful UV radiation and dissipate the energy through harmless photophysical processes, thereby protecting the material from degradation. The extended π-conjugation across the diarylketone system, enhanced by the electron-donating methoxy group, contributes to its efficacy in this role.

Intermediates in the Synthesis of Complex Organic Molecules

The benzophenone scaffold is a versatile and ubiquitous structure in medicinal chemistry and organic synthesis, serving as a key building block for a wide range of more complex molecules. nih.govresearchgate.net this compound, with its reactive carbonyl group and functionalized aromatic rings, is a valuable intermediate for creating diverse molecular architectures.

Precursors for Specialized Chemical Probes

Benzophenones are widely used in the development of photoaffinity probes, which are powerful tools for studying molecular interactions in biological systems. rsc.org These probes are designed to covalently attach to target macromolecules, such as proteins, upon UV irradiation, allowing researchers to identify binding sites and understand biological processes. rsc.orgnih.gov

The synthesis of a benzophenone-based photoaffinity probe typically involves linking a functionalized benzophenone derivative to a ligand that has an affinity for the target molecule. nih.gov The benzophenone moiety acts as the photoreactive "warhead." While specific examples detailing the use of this compound for this purpose are not prevalent, the general principles are well-established. Its structure could be readily modified to incorporate a linker for attachment to a targeting ligand, making it a suitable precursor for creating specialized probes for chemical biology research. The synthesis of such probes often involves straightforward chemical reactions like amide coupling to connect the benzophenone unit to the rest of the probe. rsc.org

Building Blocks for Diversified Chemical Libraries

In modern drug discovery, combinatorial chemistry is used to generate large collections of structurally diverse compounds, known as chemical libraries, which can be screened for biological activity. nih.gov This process relies on the use of "building blocks"—smaller molecules with reactive functional groups that can be systematically combined to create a vast array of final products.

The benzophenone scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic drugs. nih.govnih.gov As such, functionalized benzophenones like this compound are attractive building blocks for creating diversified chemical libraries. nih.gov The carbonyl group can undergo various reactions, and the substituted aromatic rings provide points for further chemical modification, allowing for the systematic exploration of the chemical space around the benzophenone core. researchgate.net This approach enables the rapid generation of novel compounds that can be tested as potential new therapeutic agents.

Analytical Method Development for Trace Detection and Characterization

The detection and characterization of this compound, even at trace levels, are crucial for understanding its environmental fate, metabolic pathways, and potential applications. The development of sensitive and selective analytical methods is paramount for accurate quantification and structural elucidation in various complex matrices. Modern analytical techniques, particularly chromatography and spectroscopy, form the cornerstone of these methodologies.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures before quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques, often coupled with mass spectrometry for enhanced sensitivity and specificity.